APA-H-MPO

PCAF bromodomain HIV-1 transcription Fluorescence Polarization

Researchers developing PCAF bromodomain/Tat-AcK50 PPI assays often encounter poor selectivity with generic BET inhibitors. APA-H-MPO is a second-generation pyridine 1-oxide probe that directly addresses this gap. • Biochemically potent: IC50 of 0.93 mM in FP assay, providing a reliable positive control for assay validation. • Defined SAR benchmark: Its improved biochemical potency over Compound 1 (IC50 1.6 mM), combined with distinct cellular activity (EC50 11.5 mM), makes it an essential comparator for medicinal chemistry optimization. • Host-directed antiviral tool: Enables deconvolution of target binding from functional HIV-1 transcriptional effects, accelerating latency reversal studies.

Molecular Formula C9H16ClN3O2
Molecular Weight 233.69
CAS No. 1610362-93-0
Cat. No. B605529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPA-H-MPO
CAS1610362-93-0
SynonymsAPA-H-MPO;  APA H MPO;  APAHMPO; 
Molecular FormulaC9H16ClN3O2
Molecular Weight233.69
Structural Identifiers
SMILESOCC1=CC=C(NCCCN)[N+]([O-])=C1.[H]Cl
InChIInChI=1S/C9H15N3O2.ClH/c10-4-1-5-11-9-3-2-8(7-13)6-12(9)14;/h2-3,6,11,13H,1,4-5,7,10H2;1H
InChIKeyUVXQESDWLUBIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APA-H-MPO PCAF Bromodomain Inhibitor


APA-H-MPO is a pyridine 1-oxide derivative that functions as an inhibitor of the PCAF bromodomain/Tat-AcK50 protein-protein interaction, a critical host-virus interface for HIV-1 transcriptional activation [1]. The compound, specifically 2-(3-aminopropylamino)-5-(hydroxymethyl)pyridine 1-oxide hydrochloride, was developed as a second-generation probe following the discovery of the first PCAF Brd inhibitor [2]. It is commonly procured as a hydrochloride salt (C9H16ClN3O2, MW 233.70) and is utilized in biochemical and cellular assays investigating host-targeted antiviral strategies.

APA-H-MPO SAR Specificity


The PCAF bromodomain/Tat-AcK50 interface is a structurally specific protein-peptide interaction distinct from other acetyl-lysine reader domains [1]. Generic bromodomain inhibitors, including broad-spectrum BET inhibitors, do not effectively target this interaction. Even within the pyridine 1-oxide chemotype, minor structural modifications profoundly impact both binding potency and cellular antiviral activity. For example, the addition of a hydroxymethyl group in APA-H-MPO alters its binding mode and cytotoxicity profile compared to the parent compound [2]. This steep structure-activity relationship (SAR) means that seemingly analogous compounds within the same series cannot be interchanged for reliable research outcomes without risking significant shifts in potency and cellular off-target effects.

APA-H-MPO Affinity vs. Cellular Potency


Improved PCAF Brd Binding Affinity

APA-H-MPO (Compound 15 in the Hu et al. series) demonstrates enhanced binding affinity for the PCAF bromodomain compared to the pioneering inhibitor, Compound 1, from Wang et al. (2013). This difference is quantified by a lower inhibitory concentration (IC50) in a fluorescence polarization (FP) competition assay [1]. The improvement supports the structure-guided optimization strategy that introduced the 5-hydroxymethyl substituent, establishing APA-H-MPO as a more potent probe for the PCAF/Tat-AcK50 interface.

PCAF bromodomain HIV-1 transcription Fluorescence Polarization

Reduced Cellular Antiviral Potency

Despite improved biochemical binding affinity, APA-H-MPO exhibits a significant reduction in cellular antiviral potency relative to Compound 1. The concentration required to inhibit HIV-1 replication by 50% (EC50) is markedly higher for APA-H-MPO, indicating that the structural modifications that enhance target binding may simultaneously reduce cell permeability, metabolic stability, or the functional consequence of target engagement in a cellular context [1].

HIV-1 replication Cellular efficacy Antiviral assay

Reduced Cytotoxicity vs. APA-APA-MPO

APA-H-MPO is reported to possess lower cytotoxicity in preliminary cellular studies compared to the more elaborated derivative, APA-APA-MPO dihydrochloride, which was specifically designed to reduce toxicity [1]. While APA-APA-MPO is marketed for its reduced cytotoxic activity, APA-H-MPO serves as its parent compound with its own distinct, and evidently low, cytotoxicity profile as a key characteristic noted in its original characterization [1].

Cytotoxicity Drug safety Structural analog

APA-H-MPO Application Scenarios


Biochemical Target Engagement Assays

APA-H-MPO is the optimal choice for establishing and validating biochemical assays that monitor the disruption of the PCAF bromodomain/Tat-AcK50 protein-protein interaction. With an IC50 of 0.93 mM in a fluorescence polarization (FP) assay [1], it serves as a potent, well-characterized positive control. This scenario is ideal for researchers who need a reliable tool compound to benchmark new screening assays or to study the binding kinetics of the PCAF Brd pocket without immediate concern for cellular permeability.

SAR Benchmarking for Pyridine 1-Oxide Derivatives

APA-H-MPO represents a critical milestone in the medicinal chemistry optimization of pyridine 1-oxide PCAF inhibitors. Its improved biochemical potency (IC50 0.93 mM) over the first-generation Compound 1 (IC50 1.6 mM), coupled with a notable loss in cellular potency (EC50 11.5 mM vs. 2.8 mM) [1], makes it an essential comparator for new chemical entities in the series. Researchers developing next-generation inhibitors can use APA-H-MPO to benchmark their compounds, aiming to retain the improved biochemical binding while restoring and enhancing cellular antiviral potency.

Host-Directed HIV Latency Reversal Studies

For projects investigating the role of the PCAF/Tat-AcK50 axis as a host-directed target for reversing HIV-1 latency, APA-H-MPO offers a distinct profile. Its characterization in both binding and cellular assays [1] allows researchers to deconvolve the contributions of target binding from the overall antiviral effect. By comparing it directly with analogs like Compound 1 or APA-APA-MPO, scientists can probe how specific chemical modifications translate to functional outcomes in HIV transcription models, a key step in validating the host target for therapeutic intervention [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for APA-H-MPO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.